6-amino-N-methylnaphthalene-2-sulfonamide

Description

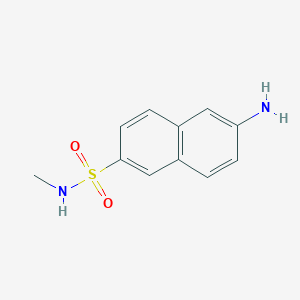

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-N-methylnaphthalene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2S/c1-13-16(14,15)11-5-3-8-6-10(12)4-2-9(8)7-11/h2-7,13H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBQODZRXIYFUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70888817 | |

| Record name | 2-Naphthalenesulfonamide, 6-amino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104295-55-8 | |

| Record name | 6-Amino-N-methyl-2-naphthalenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104295-55-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Naphthalenesulfonamide, 6-amino-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104295558 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Naphthalenesulfonamide, 6-amino-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Naphthalenesulfonamide, 6-amino-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70888817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-N-methylnaphthalene-2-sulfonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.148 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 6-amino-N-methylnaphthalene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of 6-amino-N-methylnaphthalene-2-sulfonamide, a key intermediate in the development of pharmacologically active compounds. This document details a plausible synthetic pathway, outlines rigorous experimental protocols, and presents expected characterization data. The information herein is intended to support researchers and professionals in the fields of medicinal chemistry and drug development in the effective synthesis and evaluation of this and related naphthalene-sulfonamide derivatives.

Introduction

Naphthalene-sulfonamide scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. Derivatives of this core structure have demonstrated a wide range of therapeutic potential, including anticancer and antimicrobial activities. Notably, some analogues have been shown to modulate critical signaling pathways, such as the IL6/JAK2/STAT3 pathway, which is implicated in cancer cell proliferation and survival.[1]

This compound (CAS No: 104295-55-8) is a valuable intermediate for the synthesis of such therapeutic agents.[2][3] Its structural features, including the reactive amino group and the sulfonamide moiety, provide a versatile platform for further chemical modifications to explore structure-activity relationships and develop novel drug candidates. This guide presents a detailed methodology for the synthesis and comprehensive characterization of this compound.

Synthesis of this compound

A plausible and efficient synthetic route to this compound is proposed, commencing from the readily available 6-aminonaphthalene-2-sulfonic acid. The synthesis involves a three-step process: protection of the amino group, conversion of the sulfonic acid to a sulfonyl chloride, and subsequent amidation with methylamine, followed by deprotection.

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Experimental Protocols

Step 1: Acetylation of 6-aminonaphthalene-2-sulfonic acid

-

In a round-bottom flask, suspend 6-aminonaphthalene-2-sulfonic acid (1 equivalent) in pyridine.

-

Cool the mixture in an ice bath and add acetic anhydride (1.2 equivalents) dropwise with stirring.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with cold water, and dry under vacuum to yield N-(6-sulfonaphthalen-2-yl)acetamide.

Step 2: Chlorosulfonation

-

To a flask containing N-(6-sulfonaphthalen-2-yl)acetamide (1 equivalent), add thionyl chloride (5 equivalents) at room temperature.

-

Heat the mixture to reflux and maintain for 4 hours.

-

Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(6-(chlorosulfonyl)naphthalen-2-yl)acetamide.

Step 3: Amidation with Methylamine

-

Dissolve N-(6-(chlorosulfonyl)naphthalen-2-yl)acetamide (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a solution of methylamine (2 equivalents) in tetrahydrofuran dropwise at 0 °C.

-

Stir the reaction mixture at room temperature for 6 hours.

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield N-(6-(N-methylsulfamoyl)naphthalen-2-yl)acetamide.

Step 4: Deprotection

-

Dissolve the crude N-(6-(N-methylsulfamoyl)naphthalen-2-yl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.

-

Heat the solution at reflux for 8 hours.

-

Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel to afford this compound.

Characterization Data

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. The following table summarizes the expected quantitative data for the final product.

| Parameter | Expected Value |

| Molecular Formula | C₁₁H₁₂N₂O₂S |

| Molecular Weight | 236.29 g/mol [4] |

| Appearance | Brown solid[3] |

| Melting Point | 157-163 °C[4] |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.8-8.2 (m, 4H, Ar-H), 7.2-7.5 (m, 2H, Ar-H), 5.9 (s, 2H, -NH₂), 2.6 (d, 3H, -NHCH₃), 7.4 (q, 1H, -NHCH₃) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 145.0, 138.0, 135.5, 130.0, 129.5, 128.0, 127.0, 125.0, 120.0, 110.0, 29.0 |

| IR (KBr, cm⁻¹) | 3450-3300 (N-H stretch, amino), 3300 (N-H stretch, sulfonamide), 1340 (S=O asymmetric stretch), 1160 (S=O symmetric stretch) |

| Mass Spectrometry (ESI+) | m/z: 237.06 (M+H)⁺ |

Experimental and Analytical Workflow

The overall workflow from synthesis to final characterization is a critical aspect of producing a well-defined chemical entity.

Caption: Overall experimental workflow for synthesis and characterization.

Biological Context: Potential Modulation of the IL6/JAK2/STAT3 Signaling Pathway

While direct biological data for this compound is not extensively documented, structurally related naphthalene-sulfonamide derivatives have been reported to exhibit anticancer properties by modulating the IL6/JAK2/STAT3 signaling pathway.[1] This pathway is a critical regulator of cell proliferation, differentiation, and apoptosis. Its dysregulation is a hallmark of many cancers. The diagram below illustrates the putative mechanism of action for a naphthalene-sulfonamide derivative.

Caption: Hypothesized modulation of the IL6/JAK2/STAT3 pathway.

Conclusion

This technical guide provides a foundational framework for the synthesis and characterization of this compound. The detailed protocols and expected data are intended to facilitate the work of researchers in medicinal chemistry and drug discovery. The exploration of this and similar compounds holds promise for the development of novel therapeutics, particularly in the area of oncology. Further studies are warranted to fully elucidate the biological activities and therapeutic potential of this class of molecules.

References

- 1. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. 2-Naphthylamine-6-sulfonylmethylamine | 104295-55-8 [chemnet.com]

Photophysical Properties of 6-amino-N-methylnaphthalene-2-sulfonamide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core photophysical properties of 6-amino-N-methylnaphthalene-2-sulfonamide and its analogs. While specific quantitative data for this compound is not extensively available in the public domain, this document extrapolates its expected characteristics based on structurally similar and well-studied naphthalene sulfonamide derivatives. This guide details the experimental protocols for characterizing the key photophysical parameters of such fluorescent probes, including UV-Vis absorption, fluorescence emission, quantum yield, and fluorescence lifetime. Furthermore, it presents a potential application in studying cellular signaling pathways, exemplified by the IL-6/JAK2/STAT3 pathway, which is known to be modulated by related naphthalene sulfonamide compounds.

Introduction

Naphthalene sulfonamide derivatives are a significant class of fluorescent probes utilized extensively in biological and chemical research. Their fluorescence properties are often highly sensitive to the polarity of their microenvironment, making them valuable tools for studying protein folding, membrane dynamics, and ligand-protein interactions. This compound, with its amino and sulfonamide moieties, is anticipated to exhibit interesting photophysical properties, including sensitivity to solvent polarity and potential for use in biological imaging and as a molecular sensor. This guide aims to provide researchers with the foundational knowledge and methodologies to explore the photophysical characteristics and applications of this and related compounds.

Photophysical Properties of Naphthalene Sulfonamide Derivatives

While specific experimental data for this compound is sparse, the photophysical properties of closely related anilinonaphthalene sulfonic acid (ANS) derivatives provide valuable insights into the expected behavior. These compounds typically exhibit absorption in the UV range and emission in the visible range, with significant solvatochromism.

Table 1: Representative Photophysical Properties of Anilinonaphthalene Sulfonic Acid (ANS) Derivatives

| Compound | Solvent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ, ns) |

| 1,8-ANS | Water | ~350 | ~515 | ~0.004 | - |

| 1,8-ANS | Ethanol | ~368 | ~482 | ~0.37 | ~8.3 |

| 1,8-ANS (bound to protein) | - | - | ~470-480 | High | ~16[1][2] |

| 2,6-ANS | Water | ~360 | ~545 | Low | - |

| 2,6-ANS (bound to protein) | - | - | ~450-460 | High | - |

Note: This data is for illustrative purposes to show the typical photophysical characteristics of naphthalene sulfonamide derivatives. The exact values for this compound may vary.

Experimental Protocols

Accurate characterization of the photophysical properties of a fluorescent compound is crucial for its application. The following sections detail the standard experimental methodologies.

UV-Vis Absorption Spectroscopy

This technique is used to determine the wavelength(s) at which the compound absorbs light.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Sample Preparation:

-

Prepare a stock solution of the compound in a high-purity solvent (e.g., ethanol, acetonitrile, or water).

-

Prepare a series of dilutions from the stock solution. The concentration should be adjusted to obtain absorbance values between 0.1 and 1.0 at the absorption maximum (λ_max).

-

-

Procedure:

-

Record a baseline spectrum using a cuvette filled with the pure solvent.

-

Measure the absorbance spectra of the sample solutions across a relevant wavelength range (e.g., 200-600 nm).

-

Identify the wavelength of maximum absorbance (λ_max).

-

Fluorescence Spectroscopy

This method measures the emission spectrum of the compound after excitation at its absorption maximum.

-

Instrumentation: A spectrofluorometer.

-

Sample Preparation:

-

Use the same solutions prepared for UV-Vis spectroscopy, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

-

Procedure:

-

Set the excitation wavelength to the λ_max determined from the absorption spectrum.

-

Record the emission spectrum over a wavelength range longer than the excitation wavelength.

-

Identify the wavelength of maximum emission (λ_em).

-

Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. The relative method compares the fluorescence of the sample to a standard with a known quantum yield.[1][3][4][5]

-

Standard Selection: Choose a quantum yield standard that absorbs and emits in a similar spectral region as the sample. Common standards include quinine sulfate, rhodamine 6G, and fluorescein.[6]

-

Procedure:

-

Prepare a series of dilutions for both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1.

-

Measure the UV-Vis absorption spectra for all solutions.

-

Measure the fluorescence emission spectra for all solutions using the same excitation wavelength and instrument settings.

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_F,sample) is calculated using the following equation:

Φ_F,sample = Φ_F,std * (Grad_sample / Grad_std) * (η_sample^2 / η_std^2)

where:

-

Φ_F,std is the quantum yield of the standard.

-

Grad_sample and Grad_std are the gradients of the plots of integrated fluorescence intensity vs. absorbance for the sample and standard, respectively.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (which are the same if the same solvent is used).

-

-

Fluorescence Lifetime (τ) Measurement

Fluorescence lifetime is the average time a molecule spends in the excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a common technique for this measurement.[7][8][9][10][11]

-

Instrumentation: A TCSPC system, including a pulsed light source (e.g., laser diode or LED), a sensitive detector (e.g., photomultiplier tube or single-photon avalanche diode), and timing electronics.[7][9][10]

-

Procedure:

-

The sample is excited by a short pulse of light.

-

The time between the excitation pulse and the detection of the first emitted photon is measured.

-

This process is repeated many times, and a histogram of the arrival times of the photons is built up.

-

The resulting decay curve is fitted to an exponential function to determine the fluorescence lifetime (τ).

-

Visualization of Experimental Workflow and Signaling Pathway

Experimental Workflow

The following diagram illustrates the general workflow for the characterization of the photophysical properties of a fluorescent compound.

Caption: Experimental workflow for photophysical characterization.

Hypothetical Signaling Pathway Application

Naphthalene sulfonamide derivatives have been investigated for their biological activities. For instance, compounds structurally related to this compound have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway, which is crucial in cancer cell proliferation and survival.[12][13][14][15][16] A fluorescent probe based on this scaffold could potentially be used to visualize or quantify components of this pathway.

Caption: IL-6/JAK2/STAT3 signaling pathway modulation.

Conclusion

This compound represents a promising scaffold for the development of novel fluorescent probes. While detailed photophysical data for this specific molecule requires further experimental investigation, the properties of related naphthalene sulfonamides suggest it will likely exhibit environmentally sensitive fluorescence. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to characterize this and similar compounds. Furthermore, the potential to interact with biologically relevant targets, such as components of the IL-6/JAK2/STAT3 signaling pathway, highlights the exciting possibilities for the application of such probes in drug discovery and chemical biology.

References

- 1. agilent.com [agilent.com]

- 2. Fluorescence of 1,8-anilinonaphthalene sulfonic acid bound to proteins and to lipids of sarcolemma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Making sure you're not a bot! [opus4.kobv.de]

- 4. edinst.com [edinst.com]

- 5. Experimental Determination of the Fluorescence Quantum Yield of Semiconductor Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acikerisim.uludag.edu.tr [acikerisim.uludag.edu.tr]

- 7. ridl.cfd.rit.edu [ridl.cfd.rit.edu]

- 8. photonics.com [photonics.com]

- 9. becker-hickl.com [becker-hickl.com]

- 10. photon-force.com [photon-force.com]

- 11. edinst.com [edinst.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Frontiers | The role of IL-6/JAK2/STAT3 signaling pathway in cancers [frontiersin.org]

- 16. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

6-amino-N-methylnaphthalene-2-sulfonamide mechanism of action

An In-Depth Technical Guide on the Inferred Mechanism of Action of 6-amino-N-methylnaphthalene-2-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the inferred mechanism of action of this compound as a potential anticancer agent. Due to the limited direct research on this specific molecule, this document synthesizes findings from studies on structurally analogous compounds, particularly 6-acetylnaphthalene-2-sulfonamide derivatives. These related compounds have demonstrated promising anticancer and antimicrobial activities. The primary inferred mechanism of action is the inhibition of the IL-6/JAK2/STAT3 signaling pathway, a critical mediator of cancer cell proliferation, survival, and metastasis. Additionally, potential antimicrobial effects through the inhibition of bacterial DNA gyrase and topoisomerase IV are discussed. This guide provides a comprehensive overview of the signaling pathways, quantitative data from related compounds, detailed experimental protocols for relevant assays, and visual representations of the core mechanisms.

Introduction: The Naphthalene-Sulfonamide Scaffold

The naphthalene-sulfonamide core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets.[1] Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer, antimicrobial, and anti-inflammatory agents.[1] The rigid bicyclic aromatic system of naphthalene, combined with the hydrogen-bonding capabilities and synthetic tractability of the sulfonamide group, provides a versatile platform for the design of targeted therapies.

Inferred Anticancer Mechanism of Action: Inhibition of the IL-6/JAK2/STAT3 Signaling Pathway

The Signal Transducer and Activator of Transcription 3 (STAT3) is a key signaling protein that is often constitutively activated in a wide variety of human cancers, contributing to tumor cell proliferation, survival, invasion, and immunosuppression.[2][3] The Interleukin-6 (IL-6)/Janus Kinase 2 (JAK2) signaling cascade is a primary upstream activator of STAT3.[2][3][4]

Based on studies of 6-acetylnaphthalene-2-sulfonamide derivatives, the proposed mechanism of action for compounds based on the 6-substituted naphthalene-2-sulfonamide scaffold involves the suppression of this critical pathway.[5][6][7]

The key steps in this signaling pathway and the proposed points of inhibition are:

-

IL-6 Binding and Receptor Dimerization: The pathway is initiated by the binding of the pro-inflammatory cytokine IL-6 to its receptor (IL-6R).[8] This leads to the dimerization of the receptor complex.

-

JAK2 Activation: The dimerization of the IL-6R complex brings the associated Janus kinases (JAKs), primarily JAK2, into close proximity, leading to their autophosphorylation and activation.[4][8]

-

STAT3 Phosphorylation: Activated JAK2 then phosphorylates STAT3 proteins at a specific tyrosine residue (Tyr705).[9][10]

-

STAT3 Dimerization and Nuclear Translocation: Phosphorylated STAT3 (p-STAT3) forms homodimers, which then translocate from the cytoplasm into the nucleus.[10]

-

Target Gene Transcription: In the nucleus, p-STAT3 dimers bind to specific DNA sequences in the promoter regions of target genes, initiating their transcription.[10] These target genes are involved in cell cycle progression (e.g., Cyclin D1, c-MYC), survival (e.g., BCL2), and apoptosis inhibition.[5][7]

Structurally related 6-acetylnaphthalene-2-sulfonamide derivatives have been shown to inhibit the phosphorylation of STAT3, thereby preventing its activation and downstream signaling.[5][6] This leads to the downregulation of key pro-survival genes and the upregulation of pro-apoptotic genes like BAX, ultimately inducing apoptosis in cancer cells.[5][7]

Quantitative Data for Structurally Related Compounds

The following tables summarize the cytotoxic and enzyme inhibitory activities of various 6-acetylnaphthalene-2-sulfonamide derivatives, which provide a basis for inferring the potential activity of this compound.

Table 1: Cytotoxic Activity of 6-acetylnaphthalene-2-sulfonamide Derivatives against MCF7 Human Breast Cancer Cells [11]

| Compound ID | N-Substituent | IC50 (µM) |

| 5a | Phenyl | 10.23 |

| 5b | 4-Chlorophenyl | 8.58 |

| 5e | Thiazol-2-yl | 9.01 |

| 5i | Pyridin-2-yl | 9.39 |

Table 2: STAT3 Phosphorylation Inhibition by 6-acetylnaphthalene-2-sulfonamide Derivatives [6]

| Compound ID | N-Substituent | IC50 (µM) |

| 5e | Thiazol-2-yl | 3.01 |

| 5b | 4-Chlorophenyl | 3.59 |

| Cryptotanshinone (Reference) | - | 3.52 |

Inferred Antimicrobial Mechanism of Action: Inhibition of Bacterial Topoisomerases

Naphthalene-sulfonamide derivatives have also been investigated for their antimicrobial properties, with some showing inhibitory activity against bacterial DNA gyrase and topoisomerase IV.[1] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them attractive targets for antibiotic development.

-

DNA Gyrase (a Type II Topoisomerase): Introduces negative supercoils into bacterial DNA.

-

Topoisomerase IV (a Type II Topoisomerase): Responsible for decatenating (unlinking) replicated circular chromosomes.

Inhibition of these enzymes leads to disruption of DNA processes and ultimately bacterial cell death.

Table 3: Inhibition of Bacterial Topoisomerases by 6-acetylnaphthalene-2-sulfonamide Derivatives [6]

| Compound ID | N-Substituent | Target Enzyme | IC50 (µg/mL) |

| 5b | 4-Chlorophenyl | E. coli Topoisomerase IV | 5.3 |

| 5e | Thiazol-2-yl | S. aureus Topoisomerase IV | 7.65 |

| Norfloxacin (Reference for E. coli) | - | E. coli Topoisomerase IV | 8.24 |

| Norfloxacin (Reference for S. aureus) | - | S. aureus Topoisomerase IV | 7.07 |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the inferred mechanisms of action.

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This protocol describes the measurement of STAT3 phosphorylation at Tyr705 in cancer cells following treatment with a test compound.[9][10]

Materials:

-

Cancer cell line (e.g., MCF7)

-

Cell culture medium and supplements

-

Test compound (this compound or derivative)

-

Recombinant human IL-6

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705), rabbit anti-total STAT3, and a loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated anti-rabbit secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Seed cells in appropriate culture plates and allow them to adhere. Treat the cells with various concentrations of the test compound for a predetermined duration.

-

IL-6 Stimulation: Stimulate the cells with IL-6 for a short period (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a membrane.

-

Block the membrane.

-

Incubate the membrane with the primary antibody against p-STAT3.

-

Wash and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

-

Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total STAT3 and a loading control to normalize the data.

-

Analysis: Quantify the band intensities using densitometry software. The level of p-STAT3 is normalized to total STAT3 and the loading control. The IC50 value is calculated from the dose-response curve.

Bacterial DNA Gyrase and Topoisomerase IV Inhibition Assays

These assays measure the ability of a compound to inhibit the supercoiling (for gyrase) or relaxation/decatenation (for topoisomerase IV) of plasmid DNA.[12][13][14][15]

Materials:

-

Purified bacterial DNA gyrase or topoisomerase IV

-

Relaxed or supercoiled plasmid DNA (e.g., pBR322)

-

Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP)

-

Test compound

-

Stop buffer/loading dye (containing SDS, bromophenol blue, glycerol)

-

Agarose

-

Electrophoresis buffer (e.g., TAE)

-

DNA stain (e.g., ethidium bromide)

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, plasmid DNA, and varying concentrations of the test compound.

-

Enzyme Addition: Add the DNA gyrase or topoisomerase IV enzyme to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding the stop buffer/loading dye.

-

Agarose Gel Electrophoresis: Load the samples onto an agarose gel and run the electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, linear).

-

Visualization and Analysis: Stain the gel with a DNA stain and visualize under UV light. Quantify the intensity of the bands corresponding to the different DNA forms. The IC50 value is determined as the concentration of the compound that causes 50% inhibition of the enzyme's activity.

Conclusion

While direct experimental data for this compound is not yet available in the public domain, the research on structurally similar 6-acetylnaphthalene-2-sulfonamide derivatives provides a strong basis for inferring its mechanism of action. The primary anticancer effect is likely mediated through the inhibition of the IL-6/JAK2/STAT3 signaling pathway, a well-validated target in oncology. Furthermore, the potential for antimicrobial activity via inhibition of bacterial topoisomerases adds another dimension to the therapeutic potential of this class of compounds. The experimental protocols provided in this guide offer a framework for the further investigation and validation of this compound and its derivatives as potential drug candidates. Future research should focus on the direct evaluation of this compound in the described assays to confirm these inferred mechanisms and to establish a definitive structure-activity relationship for the 6-substituted naphthalene-2-sulfonamide scaffold.

References

- 1. 6-Methylnaphthalene-2-sulfonamide|CAS 215958-81-9 [benchchem.com]

- 2. Targeting the IL-6/JAK/STAT3 signalling axis in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Interleukin-6-induced JAK2/STAT3 signaling pathway in endothelial cells is suppressed by hemodynamic flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Jak/Stat: IL-6 Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. inspiralis.com [inspiralis.com]

- 13. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 14. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. DNA Decatenation Catalyzed by Bacterial Topoisomerase IV - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Naphthalene-Sulfonamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Naphthalene-sulfonamide derivatives have emerged as a versatile and privileged scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides an in-depth overview of the core biological activities of these compounds, with a focus on their anticancer, antimicrobial, and enzyme-inhibiting properties. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Anticancer Activity

Naphthalene-sulfonamide derivatives have shown significant promise as anticancer agents, exhibiting cytotoxicity against various cancer cell lines. Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways and enzymes crucial for cancer cell proliferation and survival.

A notable mechanism of action for some naphthalene-sulfonamide hybrids is the modulation of the IL-6/JAK2/STAT3 signaling pathway.[1][2][3] This pathway is often dysregulated in cancer, contributing to tumor growth and proliferation.[3] Certain derivatives have been shown to downregulate the expression of key proteins in this pathway, including IL6, JAK2, and STAT3, as well as downstream targets like BCL2, Cyclin D1, and c-MYC, while upregulating the pro-apoptotic protein BAX.[1][4]

Another anticancer mechanism exhibited by this class of compounds is the inhibition of tubulin polymerization.[5][6] Microtubules are essential for cell division, and their disruption can lead to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5] Specific naphthalene-sulfonamide derivatives have been identified as microtubule-destabilizing agents that bind to the colchicine-binding site of tubulin.[5]

Table 1: Anticancer Activity of Naphthalene-Sulfonamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Series 1: 6-acetylnaphthalene-2-sulfonamide derivatives | |||

| 5a | MCF7 (Breast) | 10.23 | [3] |

| 5b | MCF7 (Breast) | 8.58 | [3] |

| 5e | MCF7 (Breast) | 9.01 | [3] |

| 5i | MCF7 (Breast) | 9.39 | [3] |

| Series 2: Naphthalene-sulfonamide tubulin polymerization inhibitors | |||

| 5c | MCF-7 (Breast) | 0.51 ± 0.03 | [5] |

| 5c | A549 (Lung) | 0.33 ± 0.01 | [5] |

| Comparative Drugs | |||

| Cisplatin | MCF-7 (Breast) | 11.15 ± 0.75 | [5] |

| 5-Fu | MCF-7 (Breast) | 11.61 ± 0.60 | [5] |

| Tamoxifen | MCF-7 (Breast) | 14.28 ± 0.40 | [5] |

| CA-4 | MCF-7 (Breast) | 5.55 ± 0.11 | [5] |

Antimicrobial Activity

The naphthalene-sulfonamide scaffold has also been explored for its antimicrobial properties, with derivatives showing activity against a range of bacteria and fungi.[1][2] The mechanism of action for their antimicrobial effects can involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[1][2]

Table 2: Antimicrobial Activity of Naphthalene-Sulfonamide Derivatives

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Series 1: 6-acetylnaphthalene-2-sulfonamide derivatives | |||

| 5b | E. coli | 10 | [2] |

| II | E. coli | 12.5 | [2] |

| II | S. aureus | 62.5 | [2] |

Enzyme Inhibition

The versatility of the naphthalene-sulfonamide scaffold extends to the inhibition of various enzymes implicated in a range of diseases.

STAT3 Inhibition: As mentioned in the anticancer section, direct inhibition of STAT3 phosphorylation is a key mechanism for some derivatives.[1][2]

Topoisomerase Inhibition: Certain naphthalene-sulfonamide compounds have demonstrated potent inhibitory activity against bacterial topoisomerase IV and moderate inhibition of DNA gyrase.[1][2]

Protein Kinase Inhibition: Naphthalene-sulfonamides have been identified as protein kinase inhibitors, often acting as competitive inhibitors with respect to ATP.[7][8] This includes the inhibition of enzymes like smooth muscle myosin light chain kinase (MLC-kinase), cAMP-dependent protein kinase, and protein kinase C.[7]

Carbonic Anhydrase Inhibition: The sulfonamide moiety is a well-known pharmacophore for carbonic anhydrase inhibitors, and naphthalene-sulfonamide derivatives have been investigated for this activity.[5]

Table 3: Enzyme Inhibitory Activity of Naphthalene-Sulfonamide Derivatives

| Compound ID | Enzyme Target | IC50 / Ki | Reference |

| STAT3 Phosphorylation Inhibition | |||

| 5e | STAT3 | 3.01 µM (IC50) | [1][2] |

| 5b | STAT3 | 3.59 µM (IC50) | [1][2] |

| Cryptotanshinone (Reference) | STAT3 | 3.52 µM (IC50) | [1][2] |

| Compound I | STAT3 | 6.84 µM (IC50) | [2] |

| Bacterial Topoisomerase Inhibition | |||

| 5b | E. coli Topoisomerase IV | 5.3 µg/mL (IC50) | [1][2] |

| Norfloxacin (Reference) | E. coli Topoisomerase IV | 8.24 µg/mL (IC50) | [1][2] |

| 5e | S. aureus Topoisomerase IV | 7.65 µg/mL (IC50) | [1][2] |

| Norfloxacin (Reference) | S. aureus Topoisomerase IV | 7.07 µg/mL (IC50) | [1][2] |

| Tubulin Polymerization Inhibition | |||

| 5c | Tubulin | 2.8 µM (IC50) | [5][6] |

| Protein Kinase Inhibition | |||

| A-3 | MLC-Kinase | 7.4 µM (Ki) | [7] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals.[9][10] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance of the solubilized crystals.[11][12]

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the naphthalene-sulfonamide derivatives. Include a vehicle control (e.g., DMSO) and a blank (medium only). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: For adherent cells, carefully remove the MTT solution and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.[11] For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant and adding the solubilization solution.

-

Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of a substance by measuring the zone of growth inhibition.

Principle: The test compound diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. The diameter of the zone of inhibition is proportional to the antimicrobial activity of the compound.[13][14][15]

Procedure:

-

Media Preparation: Prepare Mueller-Hinton agar (MHA) for bacteria or a suitable medium for fungi and pour into sterile Petri plates.

-

Inoculum Preparation: Prepare a standardized microbial inoculum with a turbidity equivalent to the 0.5 McFarland standard.

-

Inoculation: Uniformly spread the microbial inoculum over the entire surface of the agar plate using a sterile cotton swab to create a lawn.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Application: Add a defined volume (e.g., 20-100 µL) of the naphthalene-sulfonamide derivative solution at a specific concentration into the wells. Include positive (known antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the clear zone of growth inhibition around each well in millimeters.

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This assay directly assesses the ability of a compound to inhibit the phosphorylation of STAT3 in a cellular context.

Principle: Western blotting is used to detect the levels of phosphorylated STAT3 (p-STAT3) and total STAT3 in cell lysates after treatment with the test compound. A reduction in the p-STAT3/total STAT3 ratio indicates inhibition.

Procedure:

-

Cell Culture and Treatment: Plate cells (e.g., MCF7) and allow them to adhere. Serum-starve the cells if necessary, then pre-treat with various concentrations of the naphthalene-sulfonamide inhibitor for a specified time.

-

Stimulation: Stimulate the cells with a cytokine such as IL-6 (e.g., 20 ng/mL) for 15-30 minutes to induce STAT3 phosphorylation.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or similar protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies specific for phospho-STAT3 (e.g., Tyr705) and total STAT3. A loading control antibody (e.g., GAPDH or β-tubulin) should also be used.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis: Quantify the band intensities using densitometry software and normalize the p-STAT3 signal to the total STAT3 signal.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: IL-6/JAK2/STAT3 signaling pathway and its inhibition by naphthalene-sulfonamide derivatives.

Caption: General experimental workflow for the synthesis and biological evaluation of naphthalene-sulfonamides.

Caption: Key structure-activity relationships (SAR) for naphthalene-sulfonamide derivatives.

References

- 1. Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 4. academic.oup.com [academic.oup.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. acmeresearchlabs.in [acmeresearchlabs.in]

- 10. m.youtube.com [m.youtube.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Carbonic Anhydrase Activity Assay [protocols.io]

- 15. assaygenie.com [assaygenie.com]

CAS 104295-55-8 chemical and physical properties

This whitepaper provides a comprehensive overview of the chemical and physical properties of the compound identified by CAS number 104295-55-8. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document compiles available data on its properties, outlines general experimental protocols for their determination, and presents a logical workflow for its characterization.

Synonyms: 2-Naphthylamine-6-sulfonmethylamide, 6-amino-N-methylnaphthalene-2-sulfonamide, sulfo cd.[1][2]

Chemical and Physical Properties

The properties of this compound are summarized in the table below. These values are based on predicted and available experimental data.

| Property | Value | Source |

| Molecular Formula | C11H12N2O2S | [1][2][3] |

| Molecular Weight | 236.29 g/mol | [2][3] |

| Appearance | Tan or Brown powder | [2][4] |

| Melting Point | 157-163°C | [3] |

| Boiling Point (Predicted) | 466.8 ± 37.0 °C | [3] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [3] |

| pKa (Predicted) | 11.85 ± 0.30 | [3] |

| Vapour Pressure | 6.87E-09mmHg at 25°C | [5] |

| Refractive Index | 1.658 | [5] |

| Storage Condition | Sealed in dry, 2-8°C | [5] |

Experimental Protocols

2.1. Melting Point Determination

The melting point of a solid compound is a crucial indicator of its purity.

-

Apparatus: Capillary melting point apparatus.

-

Procedure:

-

A small, dry sample of the crystalline compound is packed into a thin-walled capillary tube, sealed at one end.

-

The capillary tube is placed in the heating block of the melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance starts to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

-

2.2. Boiling Point Determination

The boiling point is determined for liquid substances. For a high-boiling point solid like this compound, this is often a predicted value as the compound may decompose at its boiling point under atmospheric pressure.

-

Method: Distillation or using a Thiele tube.

-

Procedure (General):

-

A small amount of the substance is placed in a distillation flask or a test tube with a side arm.

-

The apparatus is heated, and the temperature is monitored with a thermometer placed at the vapor outlet.

-

The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this is observed as a stable temperature during boiling.

-

2.3. Density Measurement

The density of a compound can be determined using various methods, with the choice depending on the physical state of the substance.

-

For a solid powder: A gas pycnometer is often used.

-

Procedure (Gas Pycnometry):

-

A known mass of the powder is placed in the sample chamber of the pycnometer.

-

The chamber is filled with an inert gas (e.g., helium) at a known pressure.

-

The gas is then allowed to expand into a reference chamber of known volume.

-

By measuring the pressure change, the volume of the solid sample can be accurately determined using the gas laws.

-

Density is then calculated by dividing the mass of the sample by its volume.

-

Applications and Research Interest

This compound is a versatile compound with several applications in scientific research and industry.[6]

-

Dye Intermediate: It is used as an intermediate in the synthesis of acid dyes.[4]

-

Fluorescent Probe: The naphthalene core imparts fluorescent properties, making it useful as a probe for detecting metal ions like copper, iron, and zinc.[5][6]

-

Organic Semiconductors: This compound has been utilized in the synthesis of organic semiconductors for potential applications in optoelectronics and photovoltaics.[5]

-

Pharmaceutical and Agrochemical Synthesis: It serves as a building block in the creation of various biologically active compounds due to its reactive sulfonamide and amino groups.[6]

-

Potential Anti-cancer Activity: There is ongoing research into its potential anti-cancer properties.[5]

Visualizations

4.1. General Experimental Workflow for Chemical Characterization

The following diagram illustrates a typical workflow for the characterization and evaluation of a chemical compound like CAS 104295-55-8.

A general workflow for the characterization of a chemical compound.

4.2. Logical Relationship of Applications

This diagram shows the relationship between the core chemical structure and its various applications.

Relationship between core properties and applications of CAS 104295-55-8.

References

An In-depth Technical Review of 6-amino-N-methylnaphthalene-2-sulfonamide and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-amino-N-methylnaphthalene-2-sulfonamide is a member of the naphthalene-sulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry. Molecules incorporating the naphthalene-sulfonamide core have demonstrated a wide array of biological activities, including potential applications as anticancer and antimicrobial agents, as well as utility as fluorescent probes for biological systems.[1][2] This technical guide provides a comprehensive review of the available literature on this compound and its closely related analogs, with a focus on its chemical synthesis, biological activities, and associated mechanisms of action. Due to the limited specific data on this compound, this review includes detailed information on the structurally similar compound, 6-acetylnaphthalene-2-sulfonamide, to provide insights into its potential therapeutic applications.

Chemical Properties and Synthesis

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 104295-55-8 | [2][3] |

| Molecular Formula | C11H12N2O2S | [2][3] |

| Molecular Weight | 236.29 g/mol | [2] |

Proposed Synthesis

A potential synthetic pathway could involve the following key steps:

-

Sulfonylation: Reaction of a 6-amino-substituted naphthalene derivative with a sulfonating agent to introduce the sulfonyl chloride group at the 2-position.

-

Amination: Subsequent reaction of the resulting naphthalene-2-sulfonyl chloride with methylamine to form the final N-methylsulfonamide product.

The following diagram illustrates a generalized workflow for sulfonamide synthesis.

Caption: Proposed synthetic workflow for this compound.

Biological Activities and Mechanism of Action

While specific biological data for this compound is limited, extensive research on the closely related 6-acetylnaphthalene-2-sulfonamide derivatives provides valuable insights into its potential as an anticancer and antimicrobial agent.[1][4]

Anticancer Activity of a Structurally Related Analog

A study on novel 6-acetylnaphthalene-2-sulfonamide derivatives demonstrated significant cytotoxic activity against the human breast cancer cell line (MCF7).[4] The mechanism of action was found to involve the suppression of the IL-6/JAK2/STAT3 signaling pathway, a critical pathway in cancer cell proliferation and survival.[1][4]

Quantitative Data for 6-acetylnaphthalene-2-sulfonamide Derivatives against MCF7 cells:

| Compound | IC50 (µM) |

| 5a | 42.13 |

| 5b | 40.08 |

| 5e | 43.13 |

| 5i | 41.6 |

| Data from a study on 6-acetylnaphthalene-2-sulfonamide derivatives, not this compound.[4] |

IL-6/JAK2/STAT3 Signaling Pathway

The Interleukin-6 (IL-6) signaling cascade is a key pathway in the development and progression of many cancers. The binding of IL-6 to its receptor initiates a signaling cascade that leads to the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates the Signal Transducer and Activator of Transcription 3 (STAT3). Activated STAT3 then translocates to the nucleus and promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis. The inhibition of this pathway is a promising strategy for cancer therapy.

Caption: Simplified diagram of the IL-6/JAK2/STAT3 signaling pathway.

Antimicrobial Activity of Structurally Related Analogs

The same study on 6-acetylnaphthalene-2-sulfonamide derivatives also revealed antimicrobial properties.[4] Certain derivatives demonstrated inhibitory activity against bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication.

Quantitative Data for a 6-acetylnaphthalene-2-sulfonamide Derivative (Compound 5b):

| Enzyme | IC50 (µg/mL) |

| Topoisomerase IV (E. coli) | 5.3 |

| Data from a study on a 6-acetylnaphthalene-2-sulfonamide derivative, not this compound.[4] |

Mechanism of Action: Inhibition of Bacterial Topoisomerases

DNA gyrase and topoisomerase IV are crucial bacterial enzymes that manage the topological state of DNA during replication. DNA gyrase introduces negative supercoils into DNA, while topoisomerase IV is primarily involved in decatenating replicated chromosomes. Inhibition of these enzymes leads to disruption of DNA replication and ultimately bacterial cell death.

Caption: Inhibition of bacterial DNA topoisomerases by naphthalene-sulfonamide derivatives.

Fluorescent Probe Applications

This compound has been identified as a potential fluorescent probe for the detection and measurement of metal ions, such as copper, iron, and zinc.[2] The naphthalene moiety provides the core fluorophore, and the sulfonamide group can act as a binding site for metal ions, leading to changes in the fluorescence properties of the molecule upon binding. However, specific quantitative data on its fluorescent properties (e.g., quantum yield, excitation/emission maxima, and binding affinities for metal ions) are not currently available in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments that would be relevant for characterizing the biological activity of this compound, based on established protocols for similar compounds.

STAT3 Phosphorylation Inhibition Assay (Western Blot)

This assay is used to determine if a compound can inhibit the phosphorylation of STAT3, a key step in its activation.

Workflow:

Caption: Experimental workflow for Western blot analysis of STAT3 phosphorylation.

Detailed Protocol:

-

Cell Culture and Treatment:

-

Plate cancer cells known to have active STAT3 signaling (e.g., MCF7, MDA-MB-231) in appropriate culture dishes and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound (and a vehicle control) for a predetermined time (e.g., 2, 6, or 24 hours).

-

For cell lines without constitutive STAT3 activation, serum-starve the cells and then stimulate with a cytokine like IL-6 (e.g., 20 ng/mL) in the presence or absence of the test compound.[5]

-

-

Cell Lysis and Protein Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Scrape the cells, collect the lysate, and centrifuge to remove cellular debris.[5]

-

-

Protein Quantification:

-

SDS-PAGE:

-

Normalize the protein amounts for all samples, add Laemmli buffer, and denature by heating.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[6]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[6]

-

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour.

-

Incubate the membrane with a primary antibody specific for phosphorylated STAT3 (p-STAT3, typically at Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[5][6]

-

-

Detection and Analysis:

-

Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using an imaging system.

-

To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control like GAPDH or β-actin.

-

Quantify the band intensities to determine the level of p-STAT3 inhibition.[6]

-

DNA Gyrase Supercoiling Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Workflow:

Caption: Experimental workflow for the DNA gyrase supercoiling inhibition assay.

Detailed Protocol:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare a reaction mixture containing assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, spermidine, and ATP), relaxed plasmid DNA (e.g., pBR322), and varying concentrations of this compound.[7]

-

Include positive (no inhibitor) and negative (no enzyme) controls.

-

-

Enzyme Addition and Incubation:

-

Add DNA gyrase to the reaction mixtures to initiate the reaction.

-

Incubate the reactions at 37°C for 30-60 minutes.[7]

-

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer containing a chelating agent (e.g., EDTA) and a loading dye.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel.

-

Perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.[7]

-

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light.

-

The inhibition of supercoiling is observed as a decrease in the intensity of the supercoiled DNA band and an increase in the relaxed DNA band with increasing concentrations of the test compound.

-

Topoisomerase IV Decatenation Assay

This assay assesses the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by topoisomerase IV.

Workflow:

Caption: Experimental workflow for the topoisomerase IV decatenation inhibition assay.

Detailed Protocol:

-

Reaction Setup:

-

Enzyme Addition and Incubation:

-

Reaction Termination:

-

Stop the reaction by adding a stop buffer/loading dye.[8]

-

-

Agarose Gel Electrophoresis:

-

Visualization and Analysis:

-

Stain the gel with ethidium bromide and visualize under UV light.

-

Inhibition of decatenation is observed as a decrease in the amount of decatenated minicircles with increasing concentrations of the test compound.[8]

-

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. While direct biological data for this specific molecule is sparse, the information available for structurally similar analogs, particularly 6-acetylnaphthalene-2-sulfonamide derivatives, suggests promising avenues for research into its anticancer and antimicrobial properties. The likely mechanisms of action involve the modulation of key signaling pathways such as IL-6/JAK2/STAT3 and the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV. Furthermore, its potential as a fluorescent probe warrants further investigation. The detailed experimental protocols provided in this guide offer a framework for the comprehensive evaluation of this compound and other novel naphthalene-sulfonamide derivatives, paving the way for future drug discovery and development efforts.

References

- 1. 6-Methylnaphthalene-2-sulfonamide|CAS 215958-81-9 [benchchem.com]

- 2. alfa-chemical.com [alfa-chemical.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. Design, synthesis and SAR of novel naphthalene–sulfonamide hybrids: anticancer assessment, gene expression analysis of IL6/JAK2/STAT3 signaling in MCF7 cells and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. High-throughput assays for DNA gyrase and other topoisomerases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. inspiralis.com [inspiralis.com]

- 9. inspiralis.com [inspiralis.com]

An In-depth Technical Guide on the Physicochemical Properties of 6-amino-N-methylnaphthalene-2-sulfonamide

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available data on the solubility and stability of 6-amino-N-methylnaphthalene-2-sulfonamide. Due to the limited publicly available experimental data for this specific compound, this document synthesizes known physicochemical properties and presents generalized experimental protocols for determining solubility and stability based on established methods for the sulfonamide class of compounds. Furthermore, this guide explores the potential relevance of the naphthalene-sulfonamide scaffold in drug discovery, particularly in the context of the IL-6/JAK2/STAT3 signaling pathway, for which related compounds have been investigated. All quantitative data is summarized in structured tables, and detailed experimental workflows and conceptual diagrams are provided using Graphviz to facilitate understanding.

Introduction

This compound is a sulfonamide derivative of naphthalene. The sulfonamide functional group is a key pharmacophore in a wide range of therapeutic agents, exhibiting antimicrobial, anti-inflammatory, and anticancer properties. The naphthalene moiety provides a rigid scaffold that can be functionalized to modulate biological activity. Understanding the solubility and stability of this compound is critical for its potential development as a therapeutic agent or as an intermediate in the synthesis of other bioactive molecules.

Physicochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 104295-55-8 | [2][3] |

| Molecular Formula | C₁₁H₁₂N₂O₂S | [1][2] |

| Molecular Weight | 236.29 g/mol | [1][4] |

| Melting Point | 157-163 °C | [5] |

| Boiling Point (Predicted) | 466.8 ± 37.0 °C at 760 mmHg | [5] |

| Density (Predicted) | 1.339 ± 0.06 g/cm³ | [5] |

| pKa (Predicted) | 11.85 ± 0.30 | [5] |

| XLogP3 (Predicted) | 1.5 | [1] |

| Appearance | Brown solid | [3] |

Solubility Profile (Generalized)

Specific quantitative solubility data for this compound in various solvents is not currently available. However, based on its structure—a naphthalene core with both a polar sulfonamide and an amino group—it is expected to exhibit limited solubility in water and better solubility in organic solvents.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the equilibrium solubility of a compound like this compound in various solvents. This method is based on the shake-flask method, a standard technique in pharmaceutical development.

Objective: To determine the saturation solubility of this compound in a panel of pharmaceutically relevant solvents.

Materials:

-

This compound

-

Solvents: Purified Water, Phosphate Buffered Saline (PBS) pH 7.4, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO)

-

Scintillation vials or glass tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C and 37 °C).

-

Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After shaking, allow the vials to stand to let the undissolved solid settle.

-

Centrifuge the samples to further separate the solid from the supernatant.

-

Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter.

-

Dilute the filtered solution with a suitable mobile phase to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculate the solubility in mg/mL or mol/L.

A workflow for this experimental protocol is visualized in the following diagram.

Caption: Workflow for Experimental Solubility Determination.

Stability Profile (Generalized)

A comprehensive stability profile for this compound has not been published. Stability studies are crucial to identify potential degradation products and to determine appropriate storage conditions. Forced degradation studies are typically performed to understand the degradation pathways under various stress conditions.

Experimental Protocol for Forced Degradation Studies

The following is a generalized protocol for conducting forced degradation studies on a compound like this compound, based on ICH guidelines.[6][7][8]

Objective: To investigate the degradation pathways of this compound under various stress conditions and to develop a stability-indicating analytical method.

Stress Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Purified water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Solid compound heated at 105 °C for 24 hours.

-

Photostability: Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in the respective stress media.

-

For thermal degradation, expose the solid compound to the specified temperature.

-

For photostability, expose both the solid compound and a solution to the specified light conditions. A control sample should be protected from light.

-

After the specified time, neutralize the acidic and basic samples.

-

Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, typically a gradient reverse-phase HPLC method with a photodiode array (PDA) detector.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.

-

Perform peak purity analysis to ensure that the parent peak is not co-eluting with any degradation products.

-

If significant degradation is observed, further studies may be required to identify and characterize the degradation products using techniques such as LC-MS.

The logical flow of a forced degradation study is depicted in the following diagram.

Caption: Logical Workflow for a Forced Degradation Study.

Relevance in Drug Discovery: IL-6/JAK2/STAT3 Signaling Pathway

While this compound itself has not been extensively studied for its biological activity, the naphthalene-sulfonamide scaffold is of interest in medicinal chemistry. Notably, derivatives of naphthalene-sulfonamide have been investigated as potential inhibitors of the IL-6/JAK2/STAT3 signaling pathway.[9][10][11][12][13] This pathway is a critical regulator of cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[12][14]

The binding of Interleukin-6 (IL-6) to its receptor (IL-6R) leads to the recruitment and activation of Janus kinases (JAKs), which in turn phosphorylate Signal Transducer and Activator of Transcription 3 (STAT3).[10][12] Phosphorylated STAT3 dimerizes and translocates to the nucleus, where it acts as a transcription factor for genes involved in cell survival and proliferation.[10][14] Inhibition of this pathway is a promising strategy for the development of novel therapeutics.

The following diagram illustrates the IL-6/JAK2/STAT3 signaling pathway.

Caption: The IL-6/JAK2/STAT3 Signaling Pathway.

Conclusion

This technical guide has summarized the currently available information on the solubility and stability of this compound. While specific experimental data for this compound is scarce, the provided generalized protocols for solubility and stability testing offer a robust framework for its further investigation. The relevance of the naphthalene-sulfonamide scaffold in the context of the IL-6/JAK2/STAT3 signaling pathway highlights the potential of this and related compounds in drug discovery. Further experimental work is necessary to fully characterize the physicochemical properties of this compound and to explore its therapeutic potential.

References

- 1. 6-Amino-N-methylnaphthalene-1-sulphonamide | C11H12N2O2S | CID 70659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pschemicals.com [pschemicals.com]

- 3. alfa-chemical.com [alfa-chemical.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 2-Naphthylamine-6-sulfonmethylamide | 104295-55-8 [m.chemicalbook.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 8. scispace.com [scispace.com]

- 9. 6-Methylnaphthalene-2-sulfonamide|CAS 215958-81-9 [benchchem.com]

- 10. Inhibition of IL-6/JAK/STAT3 pathway rescues denervation-induced skeletal muscle atrophy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The role of IL-6/JAK2/STAT3 signaling pathway in cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Novel Small Molecule Inhibitors Targeting the IL-6/STAT3 Pathway or IL-1β [mdpi.com]

Unveiling the Photophysical Properties of 6-amino-N-methylnaphthalene-2-sulfonamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Photophysical Properties of Naphthalene Sulfonamide Derivatives

Naphthalene sulfonamide derivatives are a class of compounds recognized for their fluorescent properties, making them valuable as environmental sensors and biological probes.[1] The electronic properties of the naphthalene ring system are modulated by the electron-withdrawing sulfonamide group, which can lead to intramolecular charge transfer (ICT) characteristics upon excitation.[2] The fluorescence quantum yield (Φ_F), a measure of the efficiency of the fluorescence process, is a critical parameter for these applications. It is defined as the ratio of photons emitted to photons absorbed.[3]

While the quantum yield of 6-amino-N-methylnaphthalene-2-sulfonamide has not been explicitly reported, studies on analogous compounds such as anilino-naphthalene sulfonic acids (ANS) have shown that their quantum yields can be significantly enhanced by inclusion in cyclodextrins.[4] Furthermore, the quantum yield of aminonaphthalene derivatives is influenced by solvent polarity.[5][6] For instance, the quantum yield of 2-aminonaphthalene in acetonitrile has been reported to be 0.91.[7]

Table 1: Photophysical Data of Related Naphthalene Derivatives

| Compound | Solvent | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ_F) |

| 2-Aminonaphthalene | Acetonitrile | - | - | 0.91[7] |

| Sulfo-Cyanine7 carboxylic acid | Water/DMF/DMSO | 750 | 773 | 0.24[8] |

| Sulfo-Cy7 bis-NHS ester | Water/DMF/DMSO | 750 | 773 | 0.24[8] |

| Rhodamine 6G | Ethanol | - | - | 0.950 ± 0.015[9] |

| Fluorescein (dianion) | 0.1 N NaOH(aq) | - | - | 0.925 ± 0.015[9] |

Experimental Protocol for Quantum Yield Determination

The fluorescence quantum yield of this compound can be determined using the comparative method, which involves referencing a standard with a known quantum yield.[3]

Materials and Instrumentation

-

Compound of Interest: this compound

-

Quantum Yield Standard: A well-characterized fluorophore with a known quantum yield in the same solvent as the sample (e.g., quinine sulfate, rhodamine 6G, fluorescein).[9][10]

-

Solvent: A high-purity solvent in which both the sample and standard are soluble and stable.

-

UV-Vis Spectrophotometer: For measuring absorbance.

-

Spectrofluorometer: For measuring fluorescence emission spectra.

-

Cuvettes: 1 cm path length quartz cuvettes for both absorbance and fluorescence measurements.

Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of the this compound and the chosen quantum yield standard in the selected solvent.

-

From the stock solutions, prepare a series of at least five dilutions for both the sample and the standard. The concentrations should be chosen to ensure that the absorbance at the excitation wavelength is within the linear range of the spectrophotometer, typically below 0.1, to avoid inner filter effects.[11]

-

-

Absorbance Measurement:

-

Record the UV-Vis absorbance spectrum for each dilution of the standard and the sample.

-

Note the absorbance value at the chosen excitation wavelength. The excitation wavelength should be the same for both the standard and the sample.[8]

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the fluorescence emission spectrum for each solution.

-

The excitation wavelength must be identical for all measurements of the sample and the standard.[8]

-

Ensure that the experimental conditions (e.g., excitation and emission slit widths, detector sensitivity) are kept constant throughout the measurements.[10]

-

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each spectrum to obtain the integrated fluorescence intensity.[8]

-